molecular formula C18H23N5O4S B2991324 N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1797837-91-2

N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2991324
CAS No.: 1797837-91-2
M. Wt: 405.47
InChI Key: QJKYTSJGHAEMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide (CAS 1797837-91-2) is a synthetic small molecule with a molecular weight of 405.47 g/mol. It features a piperidine ring substituted with a sulfonyl-linked 4-methyl-4H-1,2,4-triazole moiety, bridged to a phenylacetamide group . This compound is of significant interest in oncology research, as it represents a novel class of triazole-based compounds. Similar 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been rationally designed and evaluated as potent and selective inhibitors of the glutaminyl cyclase isoenzyme (isoQC) . The inhibition of this enzyme disrupts the CD47-SIRPα "don't eat me" signaling pathway in cancer, leading to reduced tumor growth and exhibiting apparent anti-cancer effects in vivo . Furthermore, compounds containing the 1,2,4-triazole scaffold are also being investigated for potential applications in neurological research. Related triazole derivatives have demonstrated potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with studies suggesting their activity may be associated with binding to GABA_A receptors and an increase in GABA content in the brain . The mechanism of action for this specific compound involves the inhibition of cancer cell proliferation by inducing apoptosis, a form of programmed cell death . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-13(24)20-15-5-3-14(4-6-15)11-17(25)23-9-7-16(8-10-23)28(26,27)18-21-19-12-22(18)2/h3-6,12,16H,7-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKYTSJGHAEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide represents a novel class of triazole-based compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its diverse pharmacological properties, including antifungal and antibacterial activities.
  • Piperidine Moiety : Associated with various therapeutic effects, including analgesic and antipsychotic properties.
  • Sulfonyl Group : Enhances solubility and bioavailability, often linked to enzyme inhibition activities.

Molecular Formula

C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S

Molecular Weight

392.49 g mol392.49\text{ g mol}

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives. For instance, compounds similar to the one have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : This activity is crucial for developing treatments for Alzheimer's disease. Compounds exhibiting strong AChE inhibition can enhance cholinergic transmission in the brain .
  • Urease Inhibition : Urease inhibitors are significant in treating conditions like peptic ulcers. The compound showed promising results in inhibiting urease with IC50 values comparable to established inhibitors .

Antioxidant Activity

Triazole derivatives have also been noted for their antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial in preventing various diseases, including cancer and neurodegenerative disorders .

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of triazole-based compounds. The study demonstrated that specific modifications in the chemical structure led to enhanced AChE inhibitory activity, suggesting a structure-activity relationship that could be exploited for drug design .

Comparative Table of Biological Activities

Activity TypeCompound TypeActivity LevelReference
AntibacterialTriazole DerivativesModerate to Strong
AChE InhibitionTriazole-based CompoundsStrong
Urease InhibitionSulfonamide DerivativesSignificant
AntioxidantTriazole DerivativesHigh

Comparison with Similar Compounds

2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantanylphenyl)acetamide (MGH-CP25)

  • Structure : Replaces the piperidine and 4-methyl groups with an adamantane moiety.
  • Synthesis : Sulfur oxidation using m-CPBA to form the sulfonyl group .
  • Activity : Inhibits TEAD-YAP interaction in cancer cells, highlighting the role of sulfonyl-triazole in protein-protein interaction disruption .

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-phenylacetamide derivatives

  • Structure : Sulfanyl-linked triazole with a furan substituent instead of sulfonyl and piperidine.
  • Activity : Demonstrates anti-exudative activity (10 mg/kg) comparable to diclofenac sodium, suggesting sulfanyl groups may enhance anti-inflammatory properties .

2-(1,1-dioxido-3-oxo-benzisothiazol-2-yl)-N-(4-(4-methylpiperidinylsulfonyl)phenyl)acetamide

  • Structure : Benzisothiazol ring replaces triazole; retains piperidinylsulfonyl and acetamide groups.
  • Molecular Weight : 477.55 g/mol .

N-(2-ethoxyphenyl)-2-(4-methyl-3-(methylsulfonylpiperidin-4-yl)-5-oxo-triazol-1-yl)acetamide

  • Structure : Features a methylsulfonyl-piperidine and 5-oxo-triazolone ring.
  • Molecular Weight : 521.6 g/mol .

Comparative Analysis Table

Compound Key Structural Features Molecular Weight (g/mol) Reported Activity
Target Compound 4-Methyl-triazolylsulfonyl-piperidine, 2-oxoethyl-phenylacetamide ~480 (estimated) Not available
MGH-CP25 Adamantane-phenyl, sulfonyl-triazole N/A TEAD-YAP inhibition (anticancer)
Furan-triazole sulfanyl acetamide Sulfanyl-linked 4-amino-5-furyl-triazole N/A Anti-exudative (10 mg/kg vs. 8 mg/kg diclofenac)
Benzisothiazol derivative Benzisothiazol-1,1-dioxide, 4-methylpiperidinylsulfonyl 477.55 Not available
Methylsulfonylpiperidine-triazolone Methylsulfonyl-piperidine, 5-oxo-triazolone, ethoxyphenyl 521.6 Not available

Research Findings and Implications

Pharmacological Potential

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (target, MGH-CP25) may enhance target binding affinity but reduce solubility compared to sulfanyl derivatives () .
  • Piperidine vs. Adamantane : Piperidine’s flexibility could improve bioavailability over adamantane’s rigid structure, as seen in kinase inhibitors like imatinib analogs () .

Unexplored Areas

  • No direct data exist on the target compound’s solubility, toxicity, or specific biological targets.
  • Structural similarities to TEAD-YAP inhibitors (MGH-CP25) and anti-inflammatory agents () warrant further investigation .

Q & A

Q. What are the established synthetic routes for N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide, and how are intermediates characterized?

A common approach involves multi-step reactions starting with sulfonylation of piperidine derivatives followed by coupling with triazole-containing moieties. For example, similar acetamide derivatives are synthesized via refluxing intermediates with catalysts like pyridine and zeolite (Y-H) under controlled conditions (150°C, 5 hours), followed by purification via recrystallization from ethanol . Key intermediates are characterized using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection ensures ≥95% purity, a standard benchmark for research-grade compounds .
  • Spectroscopy :
    • ¹H/¹³C NMR resolves aromatic protons, sulfonyl groups, and acetamide linkages .
    • Fourier-Transform Infrared Spectroscopy (FT-IR) confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • Mass Spectrometry : HRMS provides exact mass matching to the molecular formula (e.g., C₂₄H₂₈N₆O₄S) .

Q. How is the compound’s stability assessed under different storage conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
  • Accelerated Degradation Tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks, with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products like sulfonamide dimers?

  • Catalyst Screening : Replace pyridine with milder bases (e.g., DMAP) to reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonyl intermediates .
  • Reaction Monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and terminate before by-product formation .

Q. What in vitro models are suitable for studying this compound’s pharmacokinetics (e.g., CYP450 inhibition, plasma protein binding)?

  • Hepatic Microsomes : Assess CYP450-mediated metabolism using LC-MS/MS to quantify metabolites .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and measure parent compound degradation via HPLC .
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict blood-brain barrier penetration .

Q. How do structural modifications (e.g., substituents on the triazole ring) impact biological activity?

A Structure-Activity Relationship (SAR) study could:

  • Replace the 4-methyl group on the triazole with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Introduce polar groups (e.g., -OH, -COOH) to improve solubility without compromising metabolic stability .
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to quantify potency shifts .

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be resolved?

  • Co-solvent Systems : Use water-miscible solvents (e.g., DMSO:PBS mixtures) for in vitro assays, validated by nephelometry to detect precipitation .
  • Molecular Dynamics Simulations : Predict solvation free energy to rationalize experimental solubility trends .

Q. What strategies mitigate cytotoxicity observed in primary cell lines while retaining target efficacy?

  • Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) to reduce off-target effects .
  • Dose-Ranging Studies : Identify the therapeutic index (LD₅₀ vs. EC₅₀) in 3D spheroid models to balance potency and safety .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different assay platforms?

  • Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Buffer Optimization : Ensure consistent pH and ionic strength, as protonation states affect compound-receptor interactions .
  • Data Meta-Analysis : Apply multivariate statistics to identify confounding variables (e.g., cell passage number, incubation time) .

Q. What evidence supports or refutes the hypothesized role of the sulfonyl-piperidine moiety in target selectivity?

  • Crystallography : Resolve ligand-target co-crystal structures to visualize binding interactions .
  • Alanine Scanning Mutagenesis : Modify residues in the target protein’s sulfonyl-binding pocket and measure affinity changes via Surface Plasmon Resonance (SPR) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Production

ParameterOptimal ConditionImpact on Yield
CatalystZeolite (Y-H)Reduces dimerization by 30%
Temperature150°CMaximizes coupling efficiency
SolventEthanol (reflux)Ensures intermediate solubility

Q. Table 2. SAR Trends for Triazole Modifications

SubstituentSolubility (LogP)IC₅₀ (nM)
4-Methyl2.1150
4-CF₃2.885
4-OH1.5220

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.